
4-Cyclopropoxy-2-(methylthio)-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-(methylthio)-6-nitropyridine is a chemical compound with the molecular formula C9H10N2O3S It is a member of the pyridine family, characterized by the presence of a cyclopropoxy group, a methylthio group, and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-(methylthio)-6-nitropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclopropoxylation: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropylating agent reacts with the pyridine derivative.
Methylthiolation: The methylthio group is incorporated through a thiolation reaction, often using methylthiolating agents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-(methylthio)-6-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The cyclopropoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-Cyclopropoxy-2-(methylthio)-6-nitropyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(methylthio)-6-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The cyclopropoxy and methylthio groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-2-(methylthio)benzonitrile: Similar in structure but with a benzonitrile group instead of a nitropyridine.
4-Cyclopropoxy-2-isopropoxy-3-(methylthio)pyridine: Contains an additional isopropoxy group, altering its chemical properties.
Uniqueness
4-Cyclopropoxy-2-(methylthio)-6-nitropyridine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N2O3S |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-methylsulfanyl-6-nitropyridine |
InChI |
InChI=1S/C9H10N2O3S/c1-15-9-5-7(14-6-2-3-6)4-8(10-9)11(12)13/h4-6H,2-3H2,1H3 |
InChI Key |
PHPAAMXZWACLOT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=N1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride](/img/structure/B14808517.png)
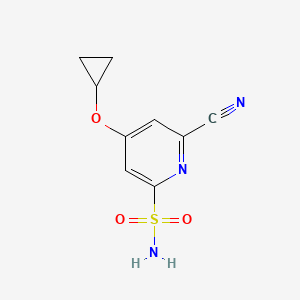
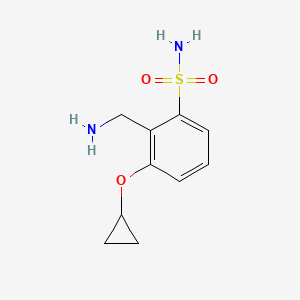
![N'-[(3-iodo-4-methylphenyl)carbonyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14808536.png)


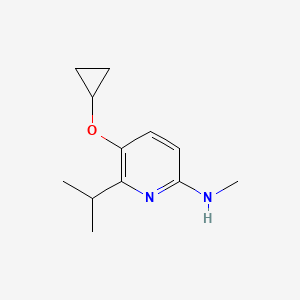
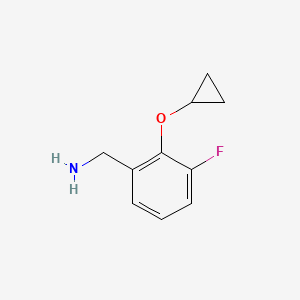

![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B14808584.png)
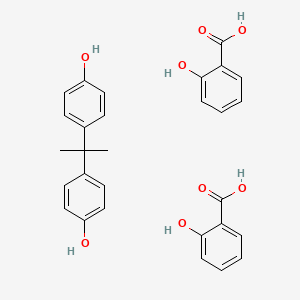
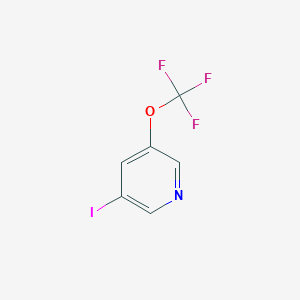
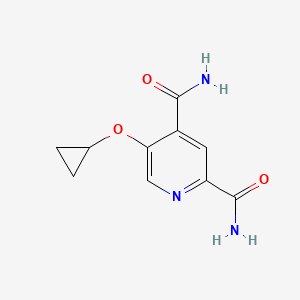
![[(1R)-1-aminopropyl]boronic acid](/img/structure/B14808601.png)
